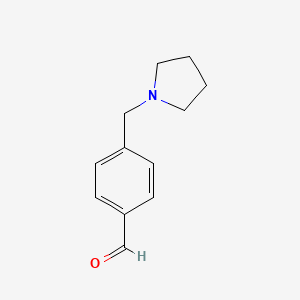

4-(Pyrrolidin-1-ylmethyl)benzaldehyde

概述

描述

4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde that serves as an important intermediate in the synthesis of small molecule anticancer drugs . This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety, making it a versatile scaffold in medicinal chemistry.

准备方法

The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde typically involves three main steps: acetal reaction, nucleophilic reaction, and hydrolysis reaction . The starting material, terephthalaldehyde, undergoes these reactions to yield the target compound with a high total yield of up to 68.9% . The reaction conditions are optimized to ensure rapid and efficient production.

化学反应分析

Condensation Reactions

The aldehyde group undergoes condensation with amines, hydrazines, and active methylene compounds. For example, in Mannich reactions, it reacts with formaldehyde and secondary amines to form β-amino carbonyl derivatives.

Example (Mannich Reaction):

| Entry | Amine (R) | Time (h) | Yield (%) |

|---|---|---|---|

| 6c | Pyrrolidin-1-yl | 2.5 | 79 |

| 6f | Pyrrolidin-1-yl | 2.0 | 80 |

Conditions: Reacting 4-(Pyrrolidin-1-ylmethyl)benzaldehyde (10 mmol) with formaldehyde (15 mmol) and amine (15 mmol) in ethanol at room temperature .

Oxidation Reactions

The aldehyde group is oxidized to carboxylic acids under strong oxidizing conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Product : 4-(Pyrrolidin-1-ylmethyl)benzoic acid.

Reduction Reactions

Selective reduction of the aldehyde group yields the corresponding alcohol:

-

Reagents : Sodium borohydride (NaBH₄) in methanol/water.

Nucleophilic Additions

The pyrrolidine moiety enhances electron density at the benzaldehyde ring, facilitating nucleophilic aromatic substitution (NAS):

Example (Thiol Addition):

4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde forms via reaction with thiophenols under acidic conditions.

Acetal Formation

The aldehyde reacts with diols or orthoesters to form acetals, a key step in protecting the carbonyl group during synthesis:

-

Reagent : Triethyl orthoformate with NH₄Cl.

-

Yield : 60% for 4-(diethoxymethyl)benzaldehyde intermediate .

Catalytic Optimization in Reactions

Reaction efficiency depends on catalysts and solvents. For instance, sodium dodecylbenzene sulfonate (DBSNa) in acetic acid significantly improves yields:

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| DBSNa | AcOH | 60 | 94 |

| Piperidine | EtOH | 180 | 37 |

Conditions: Model reaction with benzaldehyde and 1-thia-4-azaspiro[4.5]decan-3-one .

Role in Multicomponent Reactions

The compound participates in one-pot syntheses of spirocyclic compounds. For example, with 1-thia-4-azaspiro[4.5]decan-3-one and aromatic aldehydes:

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 5a | Benzaldehyde | 60 | 94 |

| 5b | 4-Chlorobenzaldehyde | 50 | 96 |

Conditions: DBSNa (20 mol%) in acetic acid at room temperature .

Reactivity with Amines

The pyrrolidine group undergoes alkylation or acylation. For example, quaternization with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Stability and Side Reactions

-

Hydrolysis : The acetal-protected form hydrolyzes in dilute HCl (80°C, 6 h) to regenerate the aldehyde .

-

Byproducts : Over-oxidation or dimerization may occur if reaction conditions (pH, temperature) are not tightly controlled .

This compound’s dual functionality makes it invaluable in medicinal chemistry, particularly for synthesizing anticancer agents . Reaction optimization (e.g., using DBSNa) ensures high yields and scalability, as demonstrated in multi-gram syntheses .

科学研究应用

Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

The synthesis of this compound is typically achieved through a multi-step process involving the reaction of terephthalaldehyde with pyrrolidine derivatives. A notable study reported an optimized synthesis route that yielded the compound with a total yield of 68.9% through acetal reaction, nucleophilic reaction, and hydrolysis . The structure was confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

This compound has been identified as an important intermediate for small molecule anticancer drugs. It has shown significant potential in the development of treatments for various cancers, including breast cancer, lymphoma, and colon cancer .

A recent study highlighted its role in synthesizing nitrogen-containing heterocyclic derivatives that exhibited strong antiproliferative activity against human cervical cancer cells (HeLa and SiHa), with some derivatives outperforming standard treatments like cisplatin .

Neurological Applications

Due to its structural characteristics, this compound may serve as a lead compound in drug discovery efforts targeting neurological disorders. The presence of the pyrrolidine group enhances its interaction with biological targets involved in neurological pathways.

Synthesis Optimization

A comprehensive study focused on optimizing the synthesis of this compound revealed significant improvements in reaction conditions that reduced by-products and shortened reaction times, making it more suitable for industrial production .

Anticancer Activity Assessment

In evaluating the anticancer properties of derivatives synthesized from this compound, researchers found that compounds with specific substitutions on the benzene ring exhibited enhanced potency against cancer cell lines. For instance, derivatives with 4-methyl piperidine showed superior anti-cervical cancer activities compared to others .

作用机制

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde involves its role as an intermediate in the synthesis of small molecule inhibitors. These inhibitors target specific molecular pathways, such as the epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in the development and progression of cancer . By inhibiting these pathways, the compound helps in reducing the proliferation of cancer cells.

相似化合物的比较

4-(Pyrrolidin-1-ylmethyl)benzaldehyde is unique due to its water solubility and its role as an intermediate in anticancer drug synthesis . Similar compounds include:

- 4-(((3S,4S)-3,4-bis(benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde

- Methyl 2-acetyl-4-((2-methyl-5-oxo-3-(p-tolyl)pyrrolidin-1-yl)methyl)benzoate

- 1-(4-acetyl-2-(4-chloro-3-fluorophenoxy)benzyl)pyrrolidin-2-one These compounds share structural similarities but differ in their specific functional groups and biological activities.

生物活性

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a compound with the molecular formula , has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. A significant study reported an efficient synthesis method yielding a total of 68.9% through acetal reaction, nucleophilic reaction, and hydrolysis from terephthalaldehyde . This optimization is crucial for industrial applications where high yields are desirable.

Anticancer Properties

This compound serves as an important intermediate in the development of small molecule anticancer drugs. It has been specifically noted for its efficacy against various cancer types, including breast cancer, lymphoma, and colon cancer . The compound's mechanism appears to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of this compound

| Cancer Type | Activity Observed | Reference |

|---|---|---|

| Breast Cancer | Inhibition of growth | |

| Lymphoma | Induction of apoptosis | |

| Colon Cancer | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Research indicates that derivatives containing pyrrolidine structures can inhibit inflammatory mediators such as TNF-α and nitric oxide synthase (NOS), suggesting a broader therapeutic application for inflammatory diseases .

The biological activity of this compound may be attributed to its ability to modulate immune responses. It acts as a receptor antagonist in certain pathways, which can enhance the body’s immune response against tumors . This aligns with findings that TLR7 agonists can stimulate dendritic cells and promote pro-inflammatory cytokine secretion, potentially enhancing anticancer immunity .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Inflammation Model : Animal models treated with compounds derived from this compound showed reduced inflammation markers when subjected to inflammatory stimuli, indicating its potential utility in treating inflammatory diseases .

- Combination Therapy : A recent study indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

属性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYCACQSYAYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630506 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650628-72-1 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。